

# Sustained AKT Degradation with INY-03-041 Trihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | INY-03-041 trihydrochloride |           |
| Cat. No.:            | B10855346                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The serine/threonine kinase AKT is a central node in the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in human cancers. While catalytic inhibitors of AKT have been developed, they often exhibit limitations in terms of efficacy and duration of response. INY-03-041, a potent and selective pan-AKT degrader, offers an alternative therapeutic strategy by inducing the sustained degradation of all three AKT isoforms. This technical guide provides an in-depth overview of INY-03-041, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

### Introduction

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making AKT a prime target for therapeutic intervention. INY-03-041 is a heterobifunctional molecule known as a proteolysistargeting chimera (PROTAC). It is composed of the ATP-competitive AKT inhibitor GDC-0068 (or Ipatasertib) linked to the E3 ubiquitin ligase ligand Lenalidomide.[1][2] This design allows INY-03-041 to recruit the Cereblon (CRBN) E3 ubiquitin ligase to AKT, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This event-driven pharmacology offers the potential for a more profound and durable inhibition of AKT signaling compared to traditional occupancy-based inhibitors.[5]



### **Mechanism of Action**

INY-03-041 operates by hijacking the cell's ubiquitin-proteasome system to induce the degradation of AKT. The GDC-0068 moiety binds to the ATP-binding pocket of AKT, while the Lenalidomide moiety recruits the CRBN E3 ligase. This proximity induces the formation of a ternary complex between AKT, INY-03-041, and CRBN, leading to the polyubiquitination of AKT and its subsequent recognition and degradation by the 26S proteasome.[3][4] The catalytic nature of this process allows a single molecule of INY-03-041 to induce the degradation of multiple AKT molecules.[5]





Click to download full resolution via product page

Mechanism of INY-03-041-induced AKT degradation.



## Quantitative Data In Vitro Inhibitory Activity

INY-03-041 retains potent inhibitory activity against all three AKT isoforms, comparable to its parent inhibitor, GDC-0068.

| Compound   | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) |
|------------|----------------|----------------|----------------|
| INY-03-041 | 2.0            | 6.8            | 3.5            |
| GDC-0068   | 5              | 18             | 8              |

Table 1: Biochemical inhibitory activity of INY-03-041 and GDC-0068 against AKT isoforms.[1][2]

INY-03-041 also exhibits off-target inhibition of S6K1 and PKG1, known off-targets of GDC-0068.[4]

| Compound   | S6K1 IC50 (nM) | PKG1 IC50 (nM) |
|------------|----------------|----------------|
| INY-03-041 | 37.3           | 33.2           |

Table 2: Off-target inhibitory activity of INY-03-041.[4]

### **Anti-proliferative Activity**

INY-03-041 demonstrates enhanced anti-proliferative effects compared to GDC-0068 in several cancer cell lines.



| Cell Line  | INY-03-041 GR50 (nM) | GDC-0068 GR50 (nM) |
|------------|----------------------|--------------------|
| ZR-75-1    | 16                   | 229                |
| T47D       | -                    | -                  |
| LNCaP      | -                    | -                  |
| MCF-7      | -                    | -                  |
| MDA-MB-468 | -                    | -                  |
| HCC1937    | -                    | -                  |

Table 3: Anti-proliferative activity (GR50) of INY-03-041 and GDC-0068 in various cancer cell lines after 72-hour treatment.[3][4] (Note: Specific GR50 values for all cell lines were not available in the provided search results).

# Experimental Protocols Synthesis of INY-03-041 Trihydrochloride

A detailed, step-by-step synthesis protocol for INY-03-041 is not publicly available in the provided search results. However, the general principle involves the conjugation of the AKT inhibitor GDC-0068 to the Cereblon ligand Lenalidomide via a suitable linker. The synthesis of similar PROTACs often involves the use of click chemistry or amide bond formation to connect the warhead and the E3 ligase ligand.[6]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ZR-75-1 Cells [cytion.com]
- 5. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]
- 6. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sustained AKT Degradation with INY-03-041
   Trihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855346#sustained-akt-degradation-with-iny-03-041-trihydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com